molecular formula C24H52NO6P B102573 1-O-Hexadecyl-lyso-sn-glycero-3-phosphocholine CAS No. 17364-21-5

1-O-Hexadecyl-lyso-sn-glycero-3-phosphocholine

Cat. No. B102573
CAS RN: 17364-21-5
M. Wt: 481.6 g/mol
InChI Key: VLBPIWYTPAXCFJ-UHFFFAOYSA-N
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Description

1-O-Hexadecyl-lyso-sn-glycero-3-phosphocholine, also known as LPC, is a phospholipid that plays a crucial role in various biological processes. It is a lysophospholipid, which means that it has a single fatty acid chain attached to the glycerol backbone instead of two. LPC is widely used in scientific research due to its unique properties and functions.

Scientific Research Applications

Enzymatic Synthesis and Bioactivity

1-O-Hexadecyl-lyso-sn-glycero-3-phosphocholine has been studied in the context of its enzymatic synthesis and bioactivity. It is derived from choline plasmalogens and exhibits potent antihypertensive and platelet-aggregating activities. Research has shown that it can be synthesized by an acetyltransferase reaction in rat spleen microsomes, suggesting its possible physiological importance (Wykle, Malone, & Snyder, 1980).

Natural Occurrence in Traditional Medicine

This compound has been isolated from traditional Chinese medicine sources, indicating its natural occurrence and potential therapeutic applications. Specifically, it was identified in the earthworm Pheretima asiatica, used in traditional Chinese medicine (Noda, Tsunefuka, Tanaka, & Miyahara, 1992).

Stereospecific Activity and Cellular Activation

The stereospecific activity of 1-O-Hexadecyl-lyso-sn-glycero-3-phosphocholine has been explored, demonstrating its ability to stimulate the degranulation of rabbit platelets and human neutrophils. This research provides insights into its role in cellular activation through interaction with specific receptors (Wykle, Miller, Lewis, Schmitt, Smith, Surles, Piantadosi, & O’Flaherty, 1981).

Chemical Synthesis and Biological Activity

The chemical synthesis of 1-O-Hexadecyl-lyso-sn-glycero-3-phosphocholine and related compounds has been a significant area of research. Studies have described methods for synthesizing this compound and its analogs, along with their biological activities, such as serotonin release from rabbit blood platelets (Das & Hajra, 1995).

Role in Inflammatory and Allergic Reactions

Research has indicated that 1-O-Hexadecyl-lyso-sn-glycero-3-phosphocholine may play a role in inflammatory and allergic reactions. Studies on human eosinophils have suggested that the generation and release of this compound could be a consequence of eosinophil chemotactic activation, potentially contributing to these pathological states (Lee, Lenihan, Malone, Roddy, & Wasserman, 1984).

properties

IUPAC Name

(3-hexadecoxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(26)23-31-32(27,28)30-21-19-25(2,3)4/h24,26H,5-23H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBPIWYTPAXCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52NO6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601297165
Record name 1-Hexadecyllysophosphatidylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-O-Hexadecyl-lyso-sn-glycero-3-phosphocholine

CAS RN

78119-19-4
Record name 1-Hexadecyllysophosphatidylcholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78119-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexadecyllysophosphatidylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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